molecular formula C2H2IO2- B8585797 2-Iodoacetate

2-Iodoacetate

Cat. No.: B8585797
M. Wt: 184.94 g/mol
InChI Key: JDNTWHVOXJZDSN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodoacetate (IUPAC name: 2-iodoacetic acid) is a halogenated carboxylic acid with the molecular formula C₂H₃IO₂ and a molecular weight of 185.95 g/mol . Its structure consists of a two-carbon chain with an iodine atom substituted at the α-position and a carboxylic acid group. Key identifiers include CAS 64-69-7, ChemSpider ID 5050, and EINECS 200-590-1 .

Scientific Research Applications

Inhibition of Glycolysis

2-Iodoacetate is widely recognized for its role in inhibiting glycolysis by irreversibly inactivating the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This property has made it a useful reagent in studies investigating metabolic pathways and cellular energy production.

Case Study: Effects on Astrocytic Glycolysis

A study demonstrated that exposure to this compound at concentrations as low as 100 µM effectively inhibited GAPDH activity and lactate production in astrocytes, leading to delayed cell death. The study compared the effects of this compound with iodoacetamide, highlighting the former's efficiency in glycolytic inhibition without significantly compromising glutathione metabolism .

Reproductive Toxicity Studies

Recent research has indicated that this compound may act as a reproductive toxicant, causing cytotoxic and genotoxic effects on germ cells. The compound has been shown to disrupt the hypothalamic-pituitary-gonadal axis and induce oxidative stress.

Case Study: Genotoxic Effects on Sperm

In a study involving human semen samples, exposure to this compound resulted in significant DNA damage to sperm cells, impairing overall semen quality. Similar effects were observed in animal models, where exposure led to decreased sperm motility and viability .

Induction of Cartilage Degradation

Monosodium iodoacetate (a derivative of this compound) is commonly used to induce osteoarthritis in animal models. This application allows researchers to study the mechanisms of cartilage degradation and test potential therapeutic interventions.

Data Table: Effects of Monosodium Iodoacetate on Cartilage

Dose (mg)Knee Diameter (mm)IL-1β Level (pg/ml)CTX-II Level (ng/ml)
0.1IncreasedElevatedElevated
0.5IncreasedElevatedElevated
1Significantly IncreasedSignificantly ElevatedSignificantly Elevated
3Significantly IncreasedSignificantly ElevatedSignificantly Elevated
5Markedly IncreasedMarkedly ElevatedMarkedly Elevated

This table summarizes findings from a study that evaluated the dose-dependent effects of monosodium iodoacetate on knee swelling and inflammatory markers in rats .

Potential Cancer Therapy

Emerging evidence suggests that this compound may possess anti-tumor properties. Research has indicated that it can enhance immune responses in tumor-bearing mice and may alter metabolic pathways associated with cancer progression.

Case Study: Immune Response Enhancement

In a notable study from 2002, treatment with this compound resulted in increased plasma lactate dehydrogenase activity while decreasing glucose levels and liver protein content in tumor-bearing mice, suggesting a potential role in cancer metabolism modulation .

Disinfection By-Product Studies

As a by-product of wastewater disinfection processes, this compound has garnered attention due to its cytotoxic and genotoxic properties. It has been identified as one of the most harmful disinfection by-products formed during the oxidation of iodide.

Research Findings

Studies have shown that this compound exhibits high toxicity levels compared to other halogenated acetic acids, raising concerns about its presence in drinking water and potential health risks associated with exposure .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom in 2-iodoacetate acts as a leaving group, facilitating substitution reactions with nucleophiles. Key examples include:

Table 1: Nucleophilic Substitution Reactions of this compound

NucleophileConditionsProductYieldReference
Thiol (-SH)Physiological pH, 25°CS-Carboxymethyl cysteine adduct>90%
HydroxyazetidineDMF, NaH, 20°C, 65 hS-Carboxymethoxyazetidine derivative64–69%
Amines (-NH₂)Alkaline aqueous solution, 37°CN-Carboxymethylated aminesModerate
  • Thiol Alkylation : this compound rapidly reacts with cysteine residues in proteins, forming stable S-carboxymethyl adducts. This reaction is critical for inhibiting enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) by blocking active-site cysteine .

  • Oxygen Nucleophiles : In DMF with NaH, this compound substitutes iodine with alkoxide groups, as demonstrated in the synthesis of carboxymethoxyazetidine derivatives .

Transition Metal-Catalyzed Carbonylation and Annulation

This compound participates in carbonylation and annulation reactions under transition metal catalysis:

Copper-Catalyzed Dearomative Annulation

  • Conditions : Cu(OTf)₂/2,2′-bis(2-oxazoline), LPO oxidant, room temperature .

  • Reaction : Reacts with indoles to form indoline-fused butyrolactones via a [3 + 2] annulation mechanism.

  • Scope : Tolerates electron-donating and withdrawing substituents on indoles (yields: 45–82%) .

Palladium/Platinum-Mediated Carbonylation

  • Conditions : CO atmosphere, Pd(PPh₃)₄ or PtCl₂(PPh₃)₂, methanol .

  • Reaction : Generates methyl esters via radical intermediates. Diastereoselectivity (anti/syn = ~43/57) confirms a radical pathway .

Enzyme Inhibition via Thiol Alkylation

This compound irreversibly inhibits thiol-dependent enzymes through covalent modification:

Mechanism :

  • The iodine atom leaves, generating a carboxymethyl electrophile.

  • Nucleophilic attack by cysteine’s thiol group forms a stable thioether bond .

Key Findings :

  • GAPDH Inhibition : 50% inhibition of astrocytic GAPDH occurs at ~100 µM iodoacetate .

  • Selectivity : Preferentially reacts with cysteine over histidine or methionine at physiological pH .

Comparative Reactivity with Related Alkylating Agents

Table 2: Iodoacetate vs. Iodoacetamide Reactivity

PropertyThis compound2-Iodoacetamide
GAPDH Inhibition (IC₅₀)~100 µM~1 mM
GSH Depletion EfficiencyModerateHigh
Reaction Rate with ThiolsSlowerFaster
  • GSH Depletion : Iodoacetamide depletes glutathione (GSH) 10× more efficiently than iodoacetate .

  • Enzyme Inhibition : Iodoacetate is more selective for GAPDH due to favorable electrostatic interactions with histidine residues .

Q & A

Q. Basic: What are the standard synthetic protocols for preparing ethyl 2-iodoacetate, and how can purity be optimized?

Answer:
Ethyl this compound is synthesized via nucleophilic substitution. A common method involves reacting ethyl bromoacetate with sodium iodide in acetone under reflux (24 hours, dark conditions). Post-reaction, the product is extracted with pentane, washed with sodium thiosulfate (to remove excess iodine), and dried over Na₂SO₄. Yields ≥99% are achievable with stoichiometric excess of NaI (1.1 equiv) . Purity optimization requires inert conditions (e.g., nitrogen atmosphere) to prevent iodide oxidation and rigorous removal of unreacted starting materials via fractional distillation. NMR (¹H, ¹³C) and GC-MS are recommended for purity validation .

Q. Basic: How is this compound utilized in modeling osteoarthritis, and what endpoints are critical for validity?

Answer:
Intra-articular injection of mono-iodoacetate (MIA) in rodents induces chondrocyte apoptosis, mimicking human osteoarthritis. Key endpoints include:

  • Functional impairment : Assessed via biotelemetry (spontaneous locomotor activity) .
  • Proteoglycan loss : Quantified by dimethylmethylene blue (DMMB) assay in cartilage homogenates .
  • Histopathology : Mankin scoring for cartilage erosion and subchondral bone exposure (≥0.3 mg dose required for lesion reproducibility) .
    Table 1: Dose-dependent effects of MIA in rats
Dose (mg)Mobility Loss (Day 15)Proteoglycan Reduction (%)
0.01None<5
0.3Severe60–70

Q. Advanced: What mechanistic insights can spin density distribution analysis provide for this compound in radical reactions?

Answer:
Spin density maps (DFT calculations) reveal electron localization patterns critical for radical reactivity. For this compound, spin density concentrates on the iodine atom and α-carbon, favoring homolytic cleavage of the C–I bond. This facilitates alkyl radical generation, pivotal in cross-coupling or polymerization reactions. Comparative analysis with chloro/bromo analogs shows iodine’s lower electronegativity enhances radical stability, enabling selective functionalization in complex matrices .

Q. Advanced: How do reaction conditions influence the regioselectivity of this compound in coumarin derivatization?

Answer:
In coumarin synthesis, ethyl this compound reacts with 7-hydroxycoumarin under Williamson ether conditions (K₂CO₃, DMF, 60°C). Regioselectivity depends on:

  • Base strength : Strong bases (e.g., NaH) deprotonate phenolic –OH, directing alkylation to the oxygen nucleophile.
  • Solvent polarity : Polar aprotic solvents (DMF) stabilize transition states, yielding 94% of ethyl 2-((2-oxo-2H-chromen-7-yl)oxy)acetate . Competing ester hydrolysis is minimized by avoiding aqueous conditions.

Q. Basic: What safety precautions are essential when handling this compound derivatives?

Answer:

  • Storage : In amber glass under argon at 4°C to prevent photolytic/oxidative degradation .
  • Exposure control : Use fume hoods; iodine vapors irritate respiratory systems.
  • Decontamination : Spills neutralized with 5% sodium thiosulfate to reduce toxic iodine .

Q. Advanced: How does this compound mediate enantioselective modifications in natural product synthesis?

Answer:
In paeonilide synthesis, tributylstannyl this compound acts as an alkylating agent. The iodine atom’s leaving group ability enables SN2 reactions with chiral alcohols, preserving stereochemistry. For example, (3S,3aS,6aS)-5-oxohexahydrofuro[2,3-b]furan-3-yl derivatives retain >98% enantiomeric excess when reacted at −40°C with slow reagent addition .

Q. Basic: What analytical techniques validate this compound incorporation into biomolecules?

Answer:

  • Mass spectrometry : Detect mass shifts (+214 Da for ethyl ester adducts).
  • ¹³C NMR : Peaks at δ −5.2 ppm (CH₂I) confirm covalent modification .
  • Iodine-specific assays : ICP-MS quantifies iodine content post-derivatization .

Q. Advanced: Why does this compound exhibit divergent reactivity in aqueous vs. organic phases?

Answer:
In water, this compound undergoes hydrolysis to iodoacetic acid (pKa ~3.1), which alkylates thiols (e.g., cysteine residues). In organic solvents (e.g., acetonitrile), it participates in Ullmann-type couplings via Pd-catalyzed C–I activation. Solvent choice thus dictates reaction pathway: nucleophilic substitution (aqueous) vs. cross-coupling (anhydrous) .

Q. Basic: How is 4-nitrophenyl this compound applied in enzyme inhibition studies?

Answer:
This derivative serves as a chromogenic substrate for esterases. Enzymatic cleavage releases 4-nitrophenol (λmax = 405 nm), enabling real-time kinetic assays. Inhibition constants (Ki) are calculated via competitive assays with varying substrate concentrations .

Q. Advanced: What strategies mitigate iodine interference in downstream applications of this compound?

Answer:

  • Post-reaction quenching : Add sodium thiosulfate to reduce residual I₂.
  • Chromatography : Size-exclusion columns (e.g., Sephadex G-25) remove iodide ions.
  • Chelation : EDTA minimizes metal-iodide complexation in buffered systems .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key derivatives and analogues of 2-iodoacetate:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features/Applications References
Ethyl this compound C₄H₇IO₂ 214.00 g/mol 623-48-3 Ester form; used as a reagent in organic synthesis (e.g., coumarin derivatives) .
tert-Butyl this compound C₆H₁₁IO₂ 242.06 g/mol 49827-15-8 Bulky ester; enhances solubility in non-polar solvents; used in radical chain reactions .
Sodium this compound C₂H₂IO₂Na 207.93 g/mol 305-53-3 Water-soluble salt; stabilizes reactive intermediates in biochemical assays .
Methyl this compound C₃H₅IO₂ 199.98 g/mol 5199-50-8 Volatile ester; employed in polymer chemistry and photochemical reactions .
4-Nitrophenyl Iodoacetate C₈H₆NO₄I 307.04 g/mol 31252-85-4 Chromogenic substrate for esterase activity assays; releases yellow 4-nitrophenol .

Key Research Findings

  • Enzyme Inhibition : this compound inactivates PBG synthase by alkylating a single cysteine residue per subunit .
  • Radical Chemistry : tert-Butyl this compound facilitates stereospecific 1,2-alkyl migrations in boronic esters under photochemical conditions .
  • Protein Labeling : Trimethylsilyl derivatives enable real-time monitoring of ligand binding in NMR studies .

Properties

Molecular Formula

C2H2IO2-

Molecular Weight

184.94 g/mol

IUPAC Name

2-iodoacetate

InChI

InChI=1S/C2H3IO2/c3-1-2(4)5/h1H2,(H,4,5)/p-1

InChI Key

JDNTWHVOXJZDSN-UHFFFAOYSA-M

Canonical SMILES

C(C(=O)[O-])I

Origin of Product

United States

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